molecular formula C16H10BrFO4 B2693580 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-17-5

3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2693580
CAS No.: 478259-17-5
M. Wt: 365.154
InChI Key: JZKRCTVESFPFBU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C16H10BrFO4 and its molecular weight is 365.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14BrO4F
  • Molar Mass : 365.15 g/mol
  • CAS Number : 478259-17-5
PropertyValue
Molecular FormulaC16H14BrO4F
Molar Mass365.15 g/mol
Density1.473 g/cm³
Boiling Point580.9 °C
pKa13.56

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary research suggests that it may exhibit:

  • Antitumor Activity : Inhibition of cancer cell proliferation through modulation of key signaling pathways.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains, possibly through disruption of cell membrane integrity or inhibition of metabolic pathways.

Antitumor Activity

A study examining the effects of similar compounds indicated that derivatives with brominated benzodioxole moieties showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents was noted to enhance the cytotoxicity significantly .

Antimicrobial Activity

Research on related compounds has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell walls or interference with essential metabolic processes .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead in developing new anticancer agents.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of structurally similar compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar activity, warranting further investigation.

Properties

IUPAC Name

(3-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKRCTVESFPFBU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.